Ammonium fluoride

Vue d'ensemble

Description

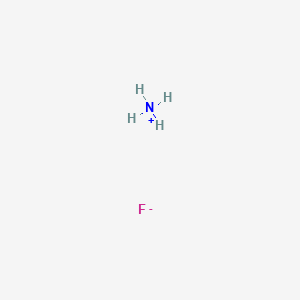

Ammonium fluoride is an inorganic compound with the chemical formula NH₄F. It crystallizes as small, colorless prisms and has a sharp saline taste. This compound is highly soluble in water and moderately toxic in both acute and chronic overdose . This compound adopts the wurtzite crystal structure, where both ammonium cations and fluoride anions are stacked in ABABAB layers, each being tetrahedrally surrounded by four of the other .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ammonium fluoride can be synthesized by bubbling ammonia gas through solutions of hydrofluoric acid. The reaction is as follows: [ \text{NH}_3 + \text{HF} \rightarrow \text{NH}_4\text{F} ]

Industrial Production Methods: In industrial settings, this compound is often produced by reacting hydrofluoric acid with ammonium carbonate. The reaction is carried out under controlled conditions to ensure the complete conversion of reactants to the desired product .

Types of Reactions:

-

Sublimation: this compound sublimes when heated, decomposing into ammonia and hydrogen fluoride. This reaction is reversible: [ \text{NH}_4\text{F} \leftrightarrow \text{NH}_3 + \text{HF} ]

-

Formation of Ammonium Bifluoride: When excess hydrogen fluoride gas is passed through this compound, it forms ammonium bifluoride: [ \text{NH}_4\text{F} + \text{HF} \rightarrow \text{NH}_4\text{HF}_2 ]

Common Reagents and Conditions:

Hydrofluoric Acid: Used in the formation of ammonium bifluoride.

Ammonia Gas: Used in the synthesis of this compound from hydrofluoric acid.

Major Products:

Ammonia and Hydrogen Fluoride: Products of the sublimation reaction.

Ammonium Bifluoride: Product of the reaction with excess hydrogen fluoride.

Applications De Recherche Scientifique

Geochemical Applications

Sample Decomposition : Ammonium fluoride is increasingly utilized as a safer alternative to hydrofluoric acid for the decomposition of geochemical samples. In a study involving certified reference materials (CRMs), this compound was shown to effectively digest trace and ultra-trace elements, enhancing the dissolution ratios of major elements like Al, Ca, Mg, Fe, Na, and K. The use of this compound not only improved the efficiency of sample preparation but also contributed to a greener laboratory environment by reducing hazardous waste associated with hydrofluoric acid use .

Material Science

Synthesis of Hydrated Silica : this compound plays a crucial role in the low-temperature roasting process for synthesizing hydrated silica from amorphous silica sources. The compound acts as an activator that enhances the leaching efficiency of silica components from leaching residues. Research indicates that varying the mass ratio of this compound can optimize the extraction process, yielding high-quality hydrated silica while minimizing environmental impact .

Oil and Gas Industry

Acidizing Agent : In the oil and gas sector, this compound is employed as a precursor for generating hydrofluoric acid in sandstone acidizing operations. This application is vital for enhancing oil recovery by improving permeability in reservoir rocks. The in situ generation of hydrofluoric acid from this compound allows for controlled reactions that minimize equipment corrosion and environmental hazards associated with direct hydrofluoric acid use .

Analytical Chemistry

Mobile Phase Additive : this compound has been assessed as an effective mobile phase additive in mass spectrometry techniques, particularly those utilizing electrospray ionization (ESI). Its incorporation improves sensitivity and signal response for various analytes, making it valuable in environmental monitoring and contaminant analysis .

Industrial Applications

Metal Processing and Cleaning Agents : The compound is widely used in metal processing applications, including etching and cleaning processes. This compound solutions are effective in removing oxides and other contaminants from metal surfaces. Additionally, it is found in various cleaning products designed for specific applications such as wheel and concrete cleaners .

Summary Table of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Geochemistry | Used for sample decomposition in analytical chemistry | Safer alternative to hydrofluoric acid; improved dissolution ratios |

| Material Science | Facilitates synthesis of hydrated silica | Enhances leaching efficiency; environmentally friendly |

| Oil and Gas Industry | Acts as an acid precursor for sandstone acidizing | Improves oil recovery; minimizes corrosion risks |

| Analytical Chemistry | Serves as a mobile phase additive in mass spectrometry | Increases sensitivity; enhances signal response |

| Industrial Applications | Employed in metal processing and cleaning products | Effective removal of contaminants; versatile usage |

Case Studies

- Geochemical Sample Preparation : A study demonstrated that using this compound significantly reduced the memory effect on digestion vessels caused by fluoride coprecipitation during the preparation of geochemical samples. The results indicated that trace elements could be effectively analyzed without the risks associated with hydrofluoric acid .

- Hydrated Silica Synthesis : Research on low-temperature roasting processes revealed that optimizing the mass ratio of this compound led to nearly complete leaching efficiency of amorphous silica from industrial waste materials, showcasing its potential for sustainable material recovery practices .

Mécanisme D'action

Ammonium fluoride exerts its effects primarily through its ability to release fluoride ions. These ions can interact with various molecular targets, including enzymes and structural proteins. The fluoride ions can inhibit enzyme activity by binding to the active sites or altering the enzyme’s conformation. Additionally, this compound can disrupt cellular processes by interfering with the hydrogen bonding network within cells .

Comparaison Avec Des Composés Similaires

- Ammonium Chloride (NH₄Cl)

- Ammonium Bromide (NH₄Br)

- Ammonium Iodide (NH₄I)

- Sodium Fluoride (NaF)

- Potassium Fluoride (KF)

Comparison: Ammonium fluoride is unique among these compounds due to its ability to form mixed crystals with water, a property not shared by other ammonium halides. This characteristic is attributed to its wurtzite crystal structure, which is similar to that of ice . Additionally, this compound’s ability to sublimate and form ammonium bifluoride distinguishes it from other similar compounds .

Activité Biologique

Ammonium fluoride () is an inorganic compound with notable biological activity, particularly in dental health and toxicological studies. This article examines its biological effects, including its role in dental applications, toxicity assessments, and various experimental findings.

Overview of this compound

This compound is a salt formed from ammonia and hydrofluoric acid. It is often used in various applications, including dental care products, industrial processes, and as a reagent in chemical synthesis. Its biological activity primarily revolves around its fluoride ion content, which has both beneficial and detrimental effects on biological systems.

1. Dental Health

This compound is recognized for its role in preventing dental caries. The fluoride ions released from this compound can enhance the remineralization of tooth enamel, making it more resistant to demineralization caused by acids produced by bacteria in the mouth.

- Case Study : A study indicated that high-concentration this compound rinses significantly increased enamel fluoride levels and reduced caries experience among users compared to those using lower concentrations or no fluoride at all .

- Mechanism : The fluoride ions interact with hydroxyapatite in tooth enamel to form fluorapatite, which is less soluble in acidic environments than hydroxyapatite .

2. Toxicity Assessments

While this compound has beneficial applications in dentistry, it also poses toxicity risks at elevated concentrations. Several studies have highlighted the adverse effects associated with exposure to this compound.

- Toxicological Findings :

- Lowest Observed Adverse Effect Level (LOAEL) : The LOAEL for this compound was determined to be 50 ppm based on observed bone lesions and other systemic effects .

Table 1: Summary of Toxicity Studies on this compound

The biological activity of this compound can be attributed to several mechanisms:

- Enamel Remineralization : Fluoride ions promote the formation of fluorapatite from hydroxyapatite in enamel.

- Inhibition of Bacterial Metabolism : Fluoride inhibits enzymes involved in carbohydrate metabolism in oral bacteria, reducing acid production.

- Systemic Effects : High levels can disrupt calcium and magnesium homeostasis, leading to metabolic disturbances and potential cardiac issues .

Analyse Des Réactions Chimiques

Thermal Decomposition

NH₄F undergoes stepwise thermal decomposition, influenced by temperature:

-

Stage 1 (165–170°C): Partial decomposition to ammonium hydrogen fluoride (NH₄HF₂) and ammonia (NH₃):

-

Stage 2 (>235°C): Further decomposition into gaseous NH₃ and hydrogen fluoride (HF):

Thermogravimetric analysis (TGA) shows rapid mass loss at ~284°C due to volatilization of (NH₄)₂SiF₆ intermediates in silica-based systems .

Hydrolysis in Aqueous Systems

NH₄F reacts exothermically with water, generating hydrofluoric acid (HF):

This equilibrium makes NH₄F solutions corrosive, necessitating careful handling .

Reactions with Silica and Silicates

NH₄F efficiently breaks Si–O bonds in amorphous silica (SiO₂) during low-temperature roasting (≤284°C), forming water-soluble (NH₄)₂SiF₆:

Key Findings:

-

Optimal NH₄F/SiO₂ Mass Ratio: 4.3:1, achieving 99.26% SiO₂ leaching efficiency .

-

Structural Changes: SEM reveals surface corrosion and micropore formation in silica post-reaction .

-

Byproducts: Insoluble (NH₄)₃AlF₆ and CaF₂ form when impurities like Al₂O₃ or CaO are present .

Fluorination of Metals and Metalloids

NH₄F reacts with metals and metalloids to form fluorometallates, which decompose thermally:

| Metal | Reaction Product | Decomposition Temperature | Final Products |

|---|---|---|---|

| Aluminum | (NH₄)₃AlF₆ | 305°C (Stage 1), 450°C (Stage 2) | NH₄AlF₄ → γ-AlF₃ |

| Boron | NH₄BF₄ | 200–250°C | B₂O₃ + NH₃ + H₂O |

| Copper | (NH₄)₂CuF₄ | 150–200°C | CuF₂ + NH₃ + HF |

| Zinc | (NH₄)₂ZnF₄ | 240°C | ZnF₂ + NH₃ + HF |

Mechanistic Insights:

-

Hexafluoroaluminates: Decompose in two steps, releasing NH₃ and HF, with ΔH values of 83 kcal/mol (Stage 1) and 60 kcal/mol (Stage 2) .

-

Transition Metals: Reactions are often accompanied by endothermic decomposition of NH₄F itself at elevated temperatures .

Acid-Base Reactions

NH₄F acts as a weak acid (due to HF formation) and a weak base (via NH₄⁺ hydrolysis):

This dual behavior enables its use in buffered etching solutions for semiconductors .

Propriétés

IUPAC Name |

azanium;fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FH.H3N/h1H;1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDQLRUQCUTJBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FH4N, NH4F | |

| Record name | AMMONIUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1223 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1341-49-7 (cpd with MF ammonium-HF2) | |

| Record name | Ammonium fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012125018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6050463 | |

| Record name | Ammonium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6050463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

37.037 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium fluoride is a white crystalline solid. It is soluble in water. It is noncombustible. It is corrosive to aluminum. It is used in chemical analysis, in brewing, and as a preservative for wood., Dry Powder; Liquid, Colorless or white solid; [ICSC] Deliquescent; [Merck Index] White crystalline solid with an ammonia-like odor; [MSDSonline], COLOURLESS CRYSTALS OR WHITE POWDER. | |

| Record name | AMMONIUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium fluoride ((NH4)F) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3659 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AMMONIUM FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1223 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

212 °F at 760 mmHg (USCG, 1999) | |

| Record name | AMMONIUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

83.5 g/100 g water at 25 °C, 100 g/100 mL of water at 0 °C, 82.780 lb/100 lb of water at 70 °F, 45.3 g/100 g water at 25 °C, Slightly soluble in alcohol, Solubility in water, g/100ml at 25 °C: 45.3 | |

| Record name | AMMONIUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1223 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.32 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.015, 1.01 g/cm³ | |

| Record name | AMMONIUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1223 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Deliquescent leaflets or needles; hexagonal prisms by sublimation; occurs commercially as a granular powder, White hexagonal crystals | |

CAS No. |

12125-01-8 | |

| Record name | AMMONIUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12125-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012125018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium fluoride ((NH4)F) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6050463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QT928IM0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1223 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

238 °C, sublimes | |

| Record name | AMMONIUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1223 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.